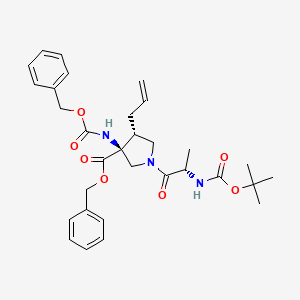
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyl, allyl, benzyloxycarbonyl, and tert-butoxycarbonyl. These groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the pyrrolidine ring, followed by the introduction of the allyl and benzyl groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups are then added through protection and deprotection steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein folding. Its various functional groups make it a versatile tool for probing biological systems.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions can vary depending on the specific application, but they often involve the formation of covalent or non-covalent bonds with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C31H39N3O7 |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
benzyl (3S,4R)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-(phenylmethoxycarbonylamino)-4-prop-2-enylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C31H39N3O7/c1-6-13-25-18-34(26(35)22(2)32-28(37)41-30(3,4)5)21-31(25,27(36)39-19-23-14-9-7-10-15-23)33-29(38)40-20-24-16-11-8-12-17-24/h6-12,14-17,22,25H,1,13,18-21H2,2-5H3,(H,32,37)(H,33,38)/t22-,25+,31+/m0/s1 |
Clave InChI |
GRCDGHRLSBGEGO-OKWBYJIHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1C[C@H]([C@](C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)N1CC(C(C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
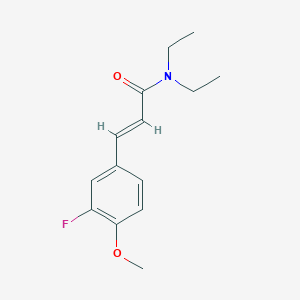

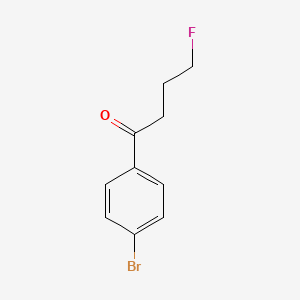
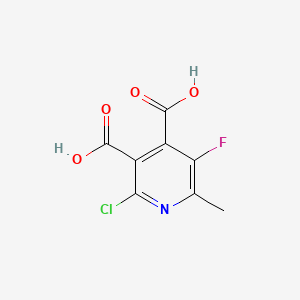




![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
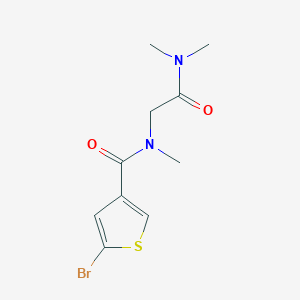
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
